5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide
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Overview
Description
CB-6644 is a selective inhibitor of the RUVBL1/2 complex with anti-cancer activity . It blocks the ATPase activity of RUVBL1/2 with an IC50 of 15 nM . It has been found to have anti-cancer activity in both in vitro and in vivo studies .
Molecular Structure Analysis
The molecular formula of CB-6644 is C29H34ClFN4O5 . Its molecular weight is 573.06 . The exact mass is 572.22 .Physical and Chemical Properties Analysis
CB-6644 is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at -20°C under nitrogen .Scientific Research Applications
CB-6644 is an allosteric small-molecule inhibitor of the ATPase activity of the RUVBL1/2 complex. This complex is involved in various cellular processes, including chromatin remodeling and regulation of gene expression. The RUVBL proteins have a strong link to oncogenesis, and their overexpression is correlated with tumor growth and poor prognosis in several cancer types (Assimon et al., 2019).
CB-6644 interacts specifically with the RUVBL1/2 complex in cancer cells, leading to cell death. Drug-acquired-resistant cell clones have shown amino acid mutations in either RUVBL1 or RUVBL2, suggesting that the cell-killing effect is a direct consequence of RUVBL1/2 engagement (Assimon et al., 2019).
In xenograft models of acute myeloid leukemia and multiple myeloma, CB-6644 significantly reduced tumor growth without obvious toxicity, demonstrating its therapeutic potential in cancer treatment (Assimon et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClFN4O5/c1-5-40-24-14-21(31)20(30)13-19(24)27(37)32-17-29(2,3)15-25(36)33-26-23(16-39-4)34-12-8-10-18-9-6-7-11-22(18)35(34)28(26)38/h6-7,9,11,13-14H,5,8,10,12,15-17H2,1-4H3,(H,32,37)(H,33,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCOZEBCSAQCES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)NC2=C(N3CCCC4=CC=CC=C4N3C2=O)COC)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClFN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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